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Compound of Interest

Compound Name: 5'-O-DMT-2'-TBDMS-Uridine

Cat. No.: B150666 Get Quote

In-Depth Technical Guide: 5'-O-DMT-2'-TBDMS-
Uridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5'-O-DMT-2'-TBDMS-Uridine, a

critical building block in the chemical synthesis of oligonucleotides. This document outlines its

chemical properties, its central role in solid-phase RNA synthesis, and a detailed experimental

protocol for its application.

Core Compound Data
5'-O-DMT-2'-TBDMS-Uridine is a modified uridine nucleoside that is strategically protected for

use in automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a

dimethoxytrityl (DMT) group, which is acid-labile, allowing for controlled deprotection and chain

elongation. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, a

bulky silyl ether that is stable to the conditions of the synthesis cycle but can be removed

during the final deprotection steps.
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Property Value

Molecular Formula C36H44N2O8Si[1][2][3][4][5]

Molecular Weight 660.83 g/mol [1][4][6][7]

Alternate Molecular Weight 660.82866 g/mol [2][5]

Primary Application Oligonucleotide Synthesis[4][6][7]

Role in Oligonucleotide Synthesis
5'-O-DMT-2'-TBDMS-Uridine is a key monomer used in the phosphoramidite method for solid-

phase synthesis of RNA.[1][2][6] This method allows for the efficient, automated, and

sequential addition of nucleotides to a growing RNA chain that is covalently attached to a solid

support. The protecting groups (DMT and TBDMS) are essential for ensuring that the coupling

reactions occur specifically at the desired positions, preventing unwanted side reactions and

the formation of branched oligonucleotides.

The synthesis cycle, illustrated in the workflow diagram below, is a four-step process that is

repeated for each nucleotide added to the sequence.
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Fig 1. Automated Solid-Phase RNA Synthesis Cycle.

Experimental Protocol: Solid-Phase RNA Synthesis
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The following is a generalized protocol for the incorporation of a 5'-O-DMT-2'-TBDMS-Uridine
monomer into an oligonucleotide sequence using an automated synthesizer. All reagents

should be anhydrous and of synthesis grade.

1. Synthesis Cycle:

The automated synthesis follows a four-step cycle for each nucleotide addition:

Step 1: Detritylation: The acid-labile 5'-DMT protecting group is removed from the support-

bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl group.

This is typically achieved by treating the support with a solution of an acid, such as

dichloroacetic acid in an appropriate solvent.

Step 2: Coupling: The 5'-O-DMT-2'-TBDMS-Uridine phosphoramidite is activated and then

reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a

phosphite triester linkage.

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants in the final product. This is typically done using a mixture of acetic

anhydride and N-methylimidazole.

Step 4: Oxidation: The unstable phosphite triester linkage is converted to a more stable

pentavalent phosphotriester using an oxidizing agent, commonly a solution of iodine in a

mixture of tetrahydrofuran, pyridine, and water.

This cycle is repeated until the desired RNA sequence is fully assembled.

2. Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and the various protecting groups (from the nucleobases, phosphate backbone, and the 2'-

hydroxyls) are removed. The specific deprotection strategy will depend on the other protecting

groups used in the synthesis. The TBDMS group is typically removed using a fluoride reagent,

such as triethylamine tris(hydrofluoride).

3. Purification:
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The crude RNA product is then purified to remove any truncated sequences or other impurities.

Common purification techniques include high-performance liquid chromatography (HPLC) and

polyacrylamide gel electrophoresis (PAGE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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